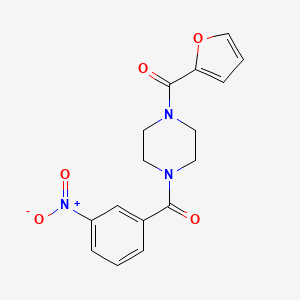
1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activities
Research has shown that derivatives of piperazine, including those with nitro substitution on aryl and heteroaryl rings, demonstrate significant antibacterial activity against a range of Gram-positive and selected Gram-negative bacteria. This includes potent activity against clinical isolates, highlighting the compound's potential as a basis for developing new antibacterial agents. The incorporation of the N-aroyl and N-heteroaroyl glycinyl structural motifs significantly enhances the antibacterial activities of these compounds, suggesting their potential utility in combating resistant bacterial strains (Phillips et al., 2013).
Antidepressant and Antianxiety Activities
Novel derivatives of 1-(2-furoyl)piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have shown promising results in preclinical models, reducing the duration of immobility in forced swimming tests and demonstrating significant antianxiety effects. This research points to the potential of these compounds in the development of new treatments for depression and anxiety disorders (J. Kumar et al., 2017).
Potential for Treating Diabetes and Alzheimer's Diseases
Some derivatives of 1-(2-furoyl)piperazine have been synthesized and evaluated for their inhibitory potential against enzymes relevant to the treatment of type 2 diabetes and Alzheimer's disease. The compounds showed promising enzyme inhibitory activities and were supported by molecular docking studies, suggesting their potential application in drug discovery for these diseases (M. Abbasi et al., 2018).
Anticancer Activities
Derivatives of 1-(2-furoyl)piperazine have been designed and synthesized, showing significant cytotoxic activities against various cancer cell lines. This research highlights the compound's potential as a scaffold for developing new anticancer agents. The structural modifications of these derivatives play a crucial role in their cytotoxic efficacy, providing insights into the design of more effective cancer therapeutics (M. Yarim et al., 2012).
Bioorthogonal Labeling Applications
1-(2-Furoyl)piperazine derivatives have been explored for their utility in bioorthogonal labeling, demonstrating their potential in biomedical research and drug development. The synthesis and characterization of these derivatives, including their conformational analysis and reactivity towards fluorine-18 for PET imaging, underscore their versatility and applicability in various scientific fields (C. Mamat et al., 2016).
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-15(12-3-1-4-13(11-12)19(22)23)17-6-8-18(9-7-17)16(21)14-5-2-10-24-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEKVQADIJGADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
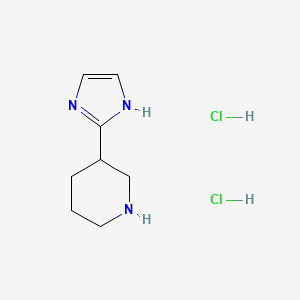
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2541771.png)
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2541772.png)

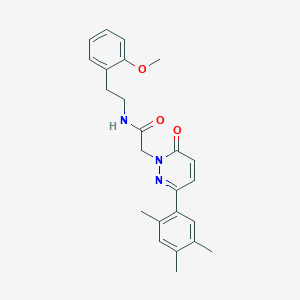
![Tert-butyl 7-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2541778.png)
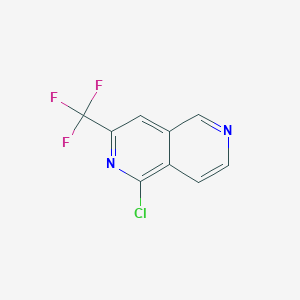
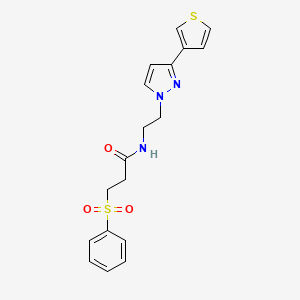
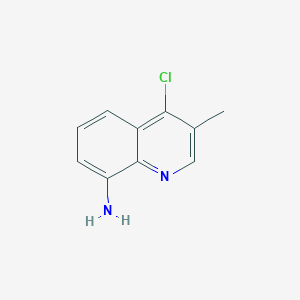
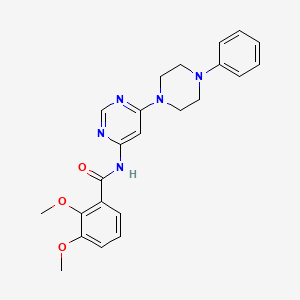
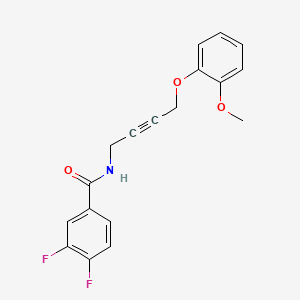

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)
